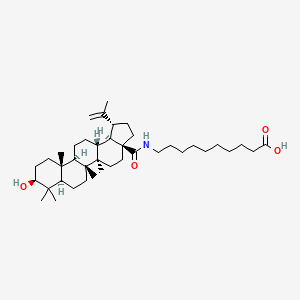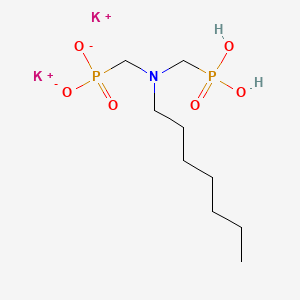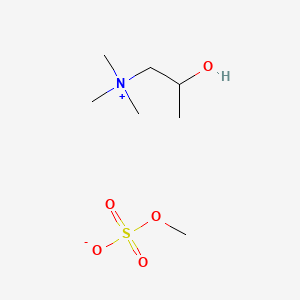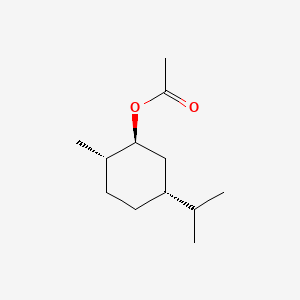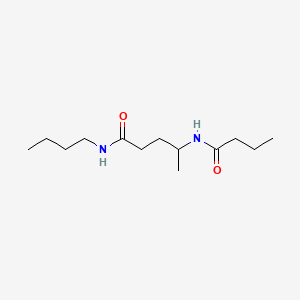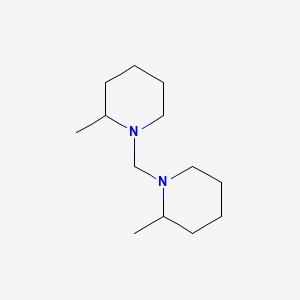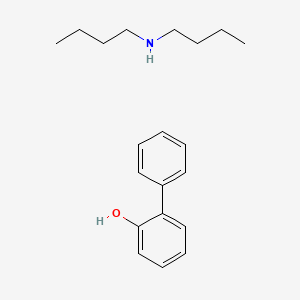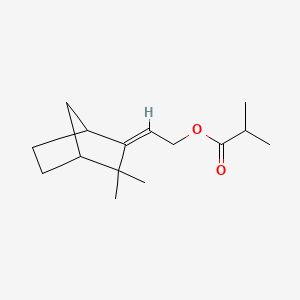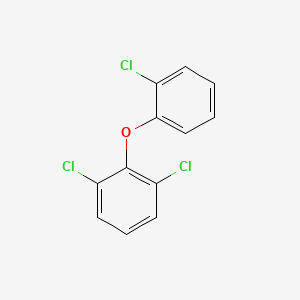
2,2',6-Trichlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,6-Trichlorodiphenyl ether is a member of the polychlorinated diphenyl ethers (PCDEs) family. These compounds are structurally similar to polychlorinated biphenyls (PCBs) and are known for their potential toxic effects. The molecular formula of 2,2’,6-Trichlorodiphenyl ether is C12H7Cl3O .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2,2’,6-Trichlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: Industrial production of ethers often involves the acid-catalyzed dehydration of alcohols. For example, diethyl ether is produced by heating ethanol with sulfuric acid. this method is limited to primary alcohols due to the risk of dehydration to alkenes with secondary and tertiary alcohols .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’,6-Trichlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides.
Reduction: Reduction reactions are less common for ethers.
Substitution: Ethers can undergo substitution reactions, particularly in the presence of strong acids.
Common Reagents and Conditions:
Acidic Cleavage: Ethers are commonly cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Major Products:
Applications De Recherche Scientifique
2,2’,6-Trichlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of PCDEs and their environmental impact.
Biology: Research on its toxicological effects helps understand the impact of PCDEs on biological systems.
Medicine: Studies on its potential effects on human health, particularly its role as an endocrine disruptor.
Industry: Used in the production of flame retardants and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,2’,6-Trichlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). This receptor mediates various toxic responses, including alterations in gene expression and disruption of endocrine functions . The compound can also undergo cleavage reactions in the presence of strong acids, leading to the formation of phenols and alkyl halides .
Comparaison Avec Des Composés Similaires
- 2,2’,4-Trichlorodiphenyl ether
- 2,2’,5-Trichlorodiphenyl ether
- 2,3,4-Trichlorodiphenyl ether
Comparison: 2,2’,6-Trichlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological properties. Compared to other trichlorodiphenyl ethers, it may exhibit different environmental persistence and biological effects .
Propriétés
Numéro CAS |
727738-44-5 |
|---|---|
Formule moléculaire |
C12H7Cl3O |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
1,3-dichloro-2-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H7Cl3O/c13-8-4-1-2-7-11(8)16-12-9(14)5-3-6-10(12)15/h1-7H |
Clé InChI |
CQVFBUDIKATBSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=C(C=CC=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


